molecular formula C42H26N10Na4O16S2 B12760853 Sodium 2-((2-amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoate CAS No. 84963-16-6

Sodium 2-((2-amino-6-((4-((4-((3-carboxy-4-hydroxyphenyl)azo)-7-sulpho-1-naphthyl)azo)-2,5-dimethoxyphenyl)azo)-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoate

Cat. No.: B12760853
CAS No.: 84963-16-6
M. Wt: 1082.8 g/mol
InChI Key: IZOQBFQNGWEGKO-UHFFFAOYSA-J
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Description

EINECS 284-816-4, also known as 4-Nonylphenol (branched) and Nonylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene. This reaction is usually catalyzed by an acid, such as sulfuric acid or phosphoric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Phenol+Nonene4-Nonylphenol\text{Phenol} + \text{Nonene} \rightarrow \text{4-Nonylphenol} Phenol+Nonene→4-Nonylphenol

Industrial Production Methods

In industrial settings, the production of 4-Nonylphenol is carried out in large reactors where phenol and nonene are mixed in the presence of an acid catalyst. The reaction mixture is then heated to a specific temperature to facilitate the alkylation process. After the reaction is complete, the product is purified through distillation and other separation techniques to obtain high-purity 4-Nonylphenol.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates.

    Reduction: Reduction reactions can convert it into nonylphenol derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonating agents.

Major Products

    Nonylphenol Ethoxylates: Formed through oxidation.

    Nonylphenol Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

4-Nonylphenol is extensively used in scientific research due to its diverse applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.

    Biology: It is studied for its effects on endocrine systems in living organisms.

    Medicine: Research is conducted on its potential impacts on human health.

    Industry: It is used in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Nonylphenol involves its interaction with cellular receptors and enzymes. It is known to mimic estrogen, binding to estrogen receptors and disrupting normal hormonal functions. This interaction can lead to various biological effects, including endocrine disruption and altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Nonylphenol (linear): Similar in structure but with a linear nonyl group.

    Octylphenol: Another alkylphenol with an eight-carbon alkyl chain.

    Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol.

Uniqueness

4-Nonylphenol (branched) is unique due to its branched nonyl group, which imparts different physical and chemical properties compared to its linear counterpart. This branching can affect its reactivity, solubility, and interaction with biological systems, making it distinct in its applications and effects.

Properties

CAS No.

84963-16-6

Molecular Formula

C42H26N10Na4O16S2

Molecular Weight

1082.8 g/mol

IUPAC Name

tetrasodium;5-[[4-[[4-[[6-amino-5-[(2-carboxylato-4-nitrophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C42H30N10O16S2.4Na/c1-67-35-18-33(49-51-39-37(70(64,65)66)16-25-23(40(39)54)7-8-28(43)38(25)50-47-31-9-4-20(52(59)60)14-26(31)41(55)56)36(68-2)17-32(35)48-46-30-11-10-29(22-6-5-21(15-24(22)30)69(61,62)63)45-44-19-3-12-34(53)27(13-19)42(57)58;;;;/h3-18,53-54H,43H2,1-2H3,(H,55,56)(H,57,58)(H,61,62,63)(H,64,65,66);;;;/q;4*+1/p-4

InChI Key

IZOQBFQNGWEGKO-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=C(C=C4)O)C(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C(C=C6C(=C5O)C=CC(=C6N=NC7=C(C=C(C=C7)[N+](=O)[O-])C(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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